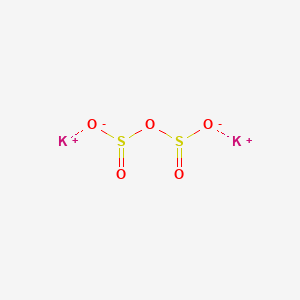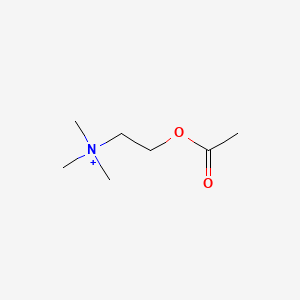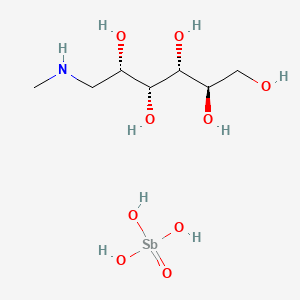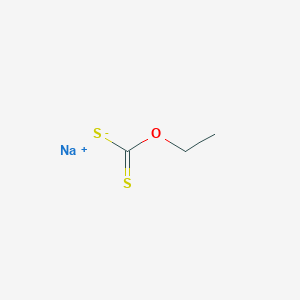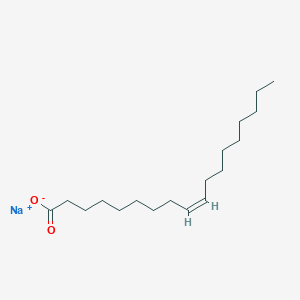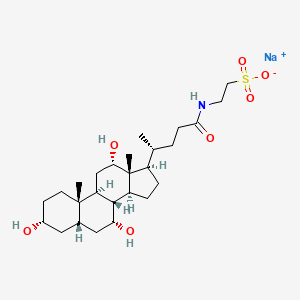
CID 8884
Overview
Description
CID 8884 is a useful research compound. Its molecular formula is C8H17NaO4S and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Biological Systems
Chemically induced dimerization (CID) is a valuable tool in studying biological processes, particularly where genetic interference methods are limited. Its applications in orthogonal and reversible systems offer precise control over protein function with spatiotemporal resolution. CID's primary application in signal transduction research has been extended to include membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
Advancements in Gene Regulation
CID has been instrumental in developing gene regulation tools. The engineered PROTAC-CID platforms demonstrate advancements in inducible gene regulation and gene editing, enabling fine-tuning of gene expression and digital induction of DNA recombinases for transient genome manipulation (Ma et al., 2023).
Photocaged-Photocleavable Dimerizer in Protein Localization
A novel chemical inducer of protein dimerization, which can be rapidly activated and deactivated using light, exemplifies CID's utility in controlling biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
CID in Solving Cell Biology Problems
CID has resolved numerous cell biology issues, particularly in understanding lipid second messengers and small GTPases. It has aided in dissecting the "signaling paradox" and advancing specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Applications
In agriculture, CID, specifically carbon isotope discrimination, has been used as a criterion for improving water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).
Methodological Challenges in Developmental Research
CID's role in methodological research, as seen in developmental cognitive neuroscience, highlights the importance of aligning research goals with research designs (Hamaker, Mulder, & van IJzendoorn, 2020).
CID in Mass Spectrometry
In mass spectrometry, CID has been a crucial technique for producing fragmentation products, aiding in structure interpretation and the detection of metabolites (Zhang et al., 2009).
properties
IUPAC Name |
sodium;octyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKJMRGXGWHBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



